molecular formula C11H11NO2 B084223 2-(3-Phenylisoxazol-5-yl)ethanol CAS No. 14776-02-4

2-(3-Phenylisoxazol-5-yl)ethanol

Cat. No. B084223
CAS RN: 14776-02-4
M. Wt: 189.21 g/mol
InChI Key: SGJLIDCOJLSEJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3-Phenylisoxazol-5-yl)ethanol and related compounds involves multistep chemical processes, including the use of hydroxylamine and various catalysts to initiate ring closure and ring-opening reactions. A notable method involves the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine, leading to the formation of 2-(isoxazol-4-yl)ethanols. These processes are characterized by their efficiency in forming the isoxazole ring, which is central to the compound's structure (Chagarovskiy et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-(3-Phenylisoxazol-5-yl)ethanol has been extensively analyzed using spectroscopic and crystallographic techniques. X-ray diffraction analyses have revealed nonplanar molecules with significant intramolecular and intermolecular hydrogen bonding, contributing to its stability and reactivity (Çelik et al., 2007).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including nucleophilic addition and cyclocondensation. These reactions are influenced by the compound's ability to form stable intermediates and its reactivity with different reagents. The formation of 5-hydroxy-3-phenyl-5-vinyl-2-isoxazoline and subsequent reactions highlight its versatility in synthetic chemistry (Nunno et al., 2005).

Scientific Research Applications

Palladium(II) and Platinum(II) Complexes

Pérez et al. (2013) explored the reaction of ligands related to the isoxazole class with Palladium(II) and Platinum(II), leading to the formation of complexes characterized by various spectroscopic techniques. These complexes exhibited unique structural and molecular packing properties determined by intermolecular hydrogen bonding interactions, highlighting their potential in catalysis and material science applications (Pérez et al., 2013).

Synthesis of Polysubstituted Pyrazoles and Isoxazoles

Chagarovskiy et al. (2016) developed a general approach for synthesizing polysubstituted pyrazoles and isoxazoles, demonstrating the versatility of these compounds in creating bioactive and antitumor derivatives. This research underscores the significance of isoxazole derivatives in medicinal chemistry and drug design (Chagarovskiy et al., 2016).

Catalytic Synthesis and Antioxidant Agents

Prabakaran et al. (2021) synthesized a series of novel compounds using a catalytic process that demonstrated significant antioxidant activity. This study illustrates the potential of isoxazole derivatives as foundational structures for developing potent antioxidant agents (Prabakaran et al., 2021).

Antimicrobial Activity

Badadhe et al. (2013) synthesized novel chromones and pyrazoles with an incorporated isoxazole moiety, showing significant antimicrobial activity against various bacteria and fungi. This highlights the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Badadhe et al., 2013).

Photophysical Behavior of Isoxazoles

Fonseca et al. (2005) studied the spectral and photophysical properties of 4-halo-5-phenylisoxazoles, revealing insights into their photochemical and thermal reactivity. This research contributes to our understanding of isoxazole derivatives' behavior under various conditions, with implications for their use in photochemistry and material sciences (Fonseca et al., 2005).

Safety And Hazards

The specific safety and hazard information for 2-(3-Phenylisoxazol-5-yl)ethanol is not provided in the search results. For detailed safety information, it would be necessary to refer to the material safety data sheet (MSDS) for this compound .

properties

IUPAC Name

2-(3-phenyl-1,2-oxazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-7-6-10-8-11(12-14-10)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJLIDCOJLSEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456161
Record name 5-(2-HYDROXYETHYL)-3-PHENYL ISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Phenylisoxazol-5-yl)ethanol

CAS RN

14776-02-4
Record name 5-(2-HYDROXYETHYL)-3-PHENYL ISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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